1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H22ClN3 and its molecular weight is 411.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that quinolone derivatives, which this compound is a part of, are synthetic antibacterial substances that prevent bacteria from producing the dna gyrase and topoisomerase enzymes . These enzymes are crucial for bacterial DNA replication, repair, recombination, and transcription .
Mode of Action
Quinolones, a class of compounds to which this molecule belongs, work by forming ternary enzyme-dna complexes, which limit bacterial dna repair and rna transcription . This interaction with the bacterial DNA gyrase and topoisomerase enzymes inhibits the bacteria’s ability to replicate and survive .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects the dna replication and transcription pathways in bacteria, leading to their death .
Result of Action
Based on the mode of action, it can be inferred that this compound likely leads to the death of bacteria by inhibiting their dna replication and transcription processes .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7-chloro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3/c1-26(2,3)18-9-12-20(13-10-18)30-25-21-14-11-19(27)15-23(21)28-16-22(25)24(29-30)17-7-5-4-6-8-17/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUTYCDQAKKVLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.